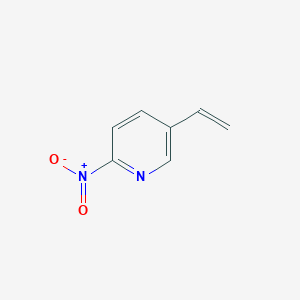

5-Ethenyl-2-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCBXYKWOQWDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559664 | |

| Record name | 5-Ethenyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125889-39-6 | |

| Record name | 5-Ethenyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethenyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethenyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and detailed characterization of 5-Ethenyl-2-nitropyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the current absence of direct literature precedence for its synthesis, this document outlines robust and experimentally grounded synthetic strategies based on well-established palladium-catalyzed cross-coupling reactions, including the Stille, Suzuki, and Heck reactions. Each proposed route is accompanied by a detailed, step-by-step experimental protocol, causality-driven explanations for procedural choices, and a discussion of the underlying reaction mechanisms. Furthermore, this guide presents a thorough in-silico characterization of the target molecule, with predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) derived from extensive analysis of structurally analogous compounds. This predictive analysis serves as a vital reference for the successful identification and purification of this compound in a laboratory setting.

Introduction: The Scientific Rationale and Potential Utility

This compound is a fascinating yet underexplored molecule that holds considerable promise as a versatile building block in contemporary organic synthesis. The pyridine core is a ubiquitous scaffold in a multitude of FDA-approved pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions. The presence of a nitro group at the 2-position significantly modulates the electronic properties of the pyridine ring, rendering it electron-deficient. This electronic feature can be exploited for various nucleophilic aromatic substitution reactions and can also influence the biological activity of derivatives.

The vinyl group at the 5-position is a particularly attractive functional handle. It can participate in a wide array of chemical transformations, including polymerization, cycloadditions, and further cross-coupling reactions, allowing for the facile introduction of the nitropyridyl moiety into larger and more complex molecular architectures. The strategic combination of these functional groups in a single molecule makes this compound a high-value target for synthetic chemists, particularly those engaged in the design and discovery of novel therapeutic agents and functional materials.

This guide aims to bridge the current knowledge gap by providing a detailed roadmap for the synthesis and characterization of this promising compound.

Proposed Synthetic Pathways: A Multi-pronged Approach

Given the lack of a reported synthesis for this compound, we propose three convergent synthetic strategies, all of which leverage the power and versatility of palladium-catalyzed cross-coupling reactions. The choice of a specific route may depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. Each of these proposed methods begins with a readily accessible 5-halo-2-nitropyridine precursor.

Synthesis of Key Starting Materials: 5-Halo-2-nitropyridines

The successful synthesis of this compound is predicated on the availability of suitable starting materials, namely 5-bromo-2-nitropyridine or 5-iodo-2-nitropyridine.

2.1.1. Synthesis of 5-Bromo-2-nitropyridine

A common and effective method for the synthesis of 5-bromo-2-nitropyridine involves a two-step sequence starting from 2-aminopyridine. First, electrophilic bromination of 2-aminopyridine with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile affords 2-amino-5-bromopyridine with high regioselectivity.[1] Subsequently, the amino group is converted to a nitro group via oxidation with hydrogen peroxide in concentrated sulfuric acid.[1][2]

2.1.2. Synthesis of 5-Iodo-2-nitropyridine

While 5-bromo-2-nitropyridine is a viable substrate for many cross-coupling reactions, the corresponding iodide often exhibits higher reactivity. 5-Iodo-2-nitropyridine can be prepared from 2-amino-5-nitropyridine through a Sandmeyer-type reaction, involving diazotization followed by treatment with potassium iodide.

The following diagram illustrates the general synthetic approach to the key 5-halo-2-nitropyridine precursors.

Caption: Synthetic routes to 5-halo-2-nitropyridine precursors.

Proposed Synthetic Route 1: Stille Cross-Coupling

The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the palladium-catalyzed coupling of an organotin compound with an organic halide.[3] In the context of our target molecule, this would involve the reaction of a 5-halo-2-nitropyridine with a vinylstannane reagent, such as vinyltributylstannane.

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) catalyst is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice for Stille couplings.

-

Ligand: The triphenylphosphine ligands in Pd(PPh₃)₄ are generally sufficient, though in some cases, the addition of other phosphine ligands can improve reaction efficiency.

-

Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions. Toluene or DMF are commonly used for Stille reactions.

-

Vinylating Agent: Vinyltributylstannane is a commercially available and air-stable reagent, making it a convenient choice.

Caption: Proposed Stille cross-coupling for the synthesis of this compound.

Experimental Protocol: Stille Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-nitropyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.

-

Stir the mixture at room temperature for 10 minutes.

-

Add vinyltributylstannane (1.2 eq) via syringe.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

To remove the tin byproducts, stir the organic solution with an aqueous solution of potassium fluoride for 1 hour.

-

Filter the resulting precipitate through a pad of Celite, wash with diethyl ether, and collect the filtrate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Synthetic Route 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction of an organoboron compound with an organic halide. For our target, this would entail the coupling of a 5-halo-2-nitropyridine with a vinylboronic acid or a more stable derivative like potassium vinyltrifluoroborate.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: A combination of a palladium(II) precatalyst, such as palladium(II) acetate [Pd(OAc)₂], and a phosphine ligand is typically used. The choice of ligand is critical, with bulky, electron-rich phosphines often being more effective for challenging substrates.

-

Base: A base is required to facilitate the transmetalation step. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.

-

Vinylating Agent: Potassium vinyltrifluoroborate is an air- and moisture-stable solid, making it easier to handle than vinylboronic acid.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a Schlenk flask, add 5-bromo-2-nitropyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), palladium(II) acetate (0.03 eq), SPhos (0.06 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Proposed Synthetic Route 3: Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[4][5] In this case, 5-halo-2-nitropyridine would be reacted with ethylene gas. While this approach is atom-economical, it requires handling a gaseous reagent under pressure.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate is a common and effective precatalyst for the Heck reaction.

-

Ligand: Phosphine ligands such as triphenylphosphine or tri-o-tolylphosphine are often used to stabilize the palladium catalyst and promote the reaction.

-

Base: A hindered organic base like triethylamine or an inorganic base such as potassium carbonate is necessary to neutralize the hydrogen halide formed during the reaction.

-

Alkene Source: Ethylene gas is the most direct vinyl source.

Sources

An In-depth Technical Guide to 5-Ethenyl-2-nitropyridine: Synthesis, Characterization, and Potential Applications

Abstract

5-Ethenyl-2-nitropyridine is a functionalized heterocyclic compound possessing significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, an electron-withdrawing nitro group, and a reactive vinyl moiety, offers a unique combination of functionalities for diverse chemical transformations. This guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, a proposed synthetic pathway via palladium-catalyzed cross-coupling, and a discussion of its potential applications in drug development and polymer chemistry. As this appears to be a novel or non-commercially available compound, this document synthesizes information from established chemical principles and data on analogous structures to provide a predictive yet authoritative resource for researchers.

Introduction and Core Compound Profile

The pyridine scaffold is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs.[1] Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a nitro group, a potent electron-withdrawing group, significantly alters the electronic landscape of the pyridine ring, influencing its reactivity in nucleophilic aromatic substitution reactions and its potential as a bio-isostere.[2][3] Furthermore, the vinyl (ethenyl) group is a valuable synthetic handle, readily participating in a wide array of chemical transformations including polymerization, Michael additions, and as a dienophile in cycloaddition reactions.[4][5]

This compound combines these three key features, making it a molecule of considerable interest for the synthesis of complex molecular architectures. The strategic placement of the vinyl group at the 5-position and the nitro group at the 2-position creates a unique reactivity profile that can be exploited for the development of novel therapeutics and functional materials.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the C2 and C5 positions. The systematic IUPAC name for this compound is this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | [6] |

| Molecular Weight | 150.13 g/mol | [7] |

| Monoisotopic Mass | 150.04292 Da | [6] |

| Appearance | Predicted: Solid | - |

| XlogP (Predicted) | 1.8 | [6] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 1 | [7] |

Proposed Synthetic Pathway: Stille Cross-Coupling

Given the absence of a documented synthesis for this compound, a robust and versatile method for its preparation is proposed via a palladium-catalyzed Stille cross-coupling reaction.[8][9] This approach is favored due to the stability of organostannane reagents and their tolerance to a wide range of functional groups, including the nitro group.[9] The synthesis would commence from a readily available 5-halo-2-nitropyridine precursor, such as 5-bromo-2-nitropyridine, and couple it with a vinylstannane reagent.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-nitropyridine (1.0 eq)

-

Vinyltributyltin (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Saturated aqueous potassium fluoride (KF) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-nitropyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of vinyltributyltin (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.[9]

-

Anhydrous Solvent: Moisture can interfere with the catalytic cycle and lead to side reactions.

-

Potassium Fluoride Workup: KF is highly effective in cleaving the tin-carbon bond of the excess organostannane and precipitating the tin salts, facilitating their removal from the reaction mixture.[8]

-

Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from any remaining starting materials, byproducts, or catalyst residues.

Expected Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the vinyl protons, typically a doublet of doublets for the proton on the carbon attached to the ring, and two distinct signals for the terminal geminal protons. The pyridine ring protons should appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. Based on data for 2-vinylpyridine, the vinyl protons would likely appear in the 5.5-7.0 ppm range, while the pyridine protons would be downfield, likely between 7.5 and 9.0 ppm.[1][10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The two vinyl carbons and the five carbons of the nitropyridine ring will have characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the nitro group (asymmetric and symmetric stretches, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹), C=C stretching of the vinyl group and the aromatic ring (around 1600-1640 cm⁻¹), and C-H bonds.[11]

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (150.13 g/mol ).[7]

Potential Applications in Drug Development and Materials Science

The unique structural features of this compound suggest its utility in several areas of chemical research and development.

-

Pharmaceutical Intermediates: The vinyl group can act as a Michael acceptor for the covalent modification of biological targets, a strategy employed in the design of targeted covalent inhibitors.[12] The nitropyridine core is a common motif in pharmacologically active compounds.[1] The nitro group can be readily reduced to an amino group, providing a key functional handle for further diversification and the construction of compound libraries for drug screening.

-

Polymer Chemistry: As a vinyl-substituted monomer, this compound can be polymerized or co-polymerized to create functional polymers. The pyridine and nitro functionalities within the polymer backbone could impart unique properties, such as pH-responsiveness, metal-coordinating capabilities, or specific electronic properties.[4][13]

-

Organic Synthesis: The vinyl group can participate in various organic reactions, including Diels-Alder cycloadditions, Heck reactions, and hydroboration-oxidation, allowing for its conversion into a wide range of other functional groups.[14] This makes this compound a versatile intermediate for accessing more complex molecular targets.

Conclusion

While this compound is not a widely documented compound, its synthesis is feasible through established synthetic methodologies such as the Stille cross-coupling reaction. Its molecular architecture, combining the reactive vinyl group with the electronically modified nitropyridine core, makes it a promising and versatile building block for researchers in drug discovery, medicinal chemistry, and materials science. The predictive data and proposed synthetic protocol outlined in this guide provide a solid foundation for the future synthesis, characterization, and exploration of this intriguing molecule.

References

-

PubChem. CID 24728084 | C7H6N2O2. Available from: [Link]

-

ResearchGate. IR spectra: a) poly-4-vinylpyridine; b) the quaternary salt of... Available from: [Link]

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available from: [Link]

-

ACS Publications. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Med. Chem. Lett 2024, 15, 583–589. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Vinylpyridine Manufacturer. Available from: [Link]

-

PubChem. 4-Vinylpyridine | C7H7N | CID 7502. Available from: [Link]

-

FAO AGRIS. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. Available from: [Link]

-

PubChem. 4-Nitropyridine | C5H4N2O2 | CID 70734. Available from: [Link]

-

ATB (Automated Topology Builder). 2-Vinylpyridine | C7H7N | MD Topology | NMR | X-Ray. Available from: [Link]

-

SpectraBase. 2-Vinylpyridine - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Organic Chemistry Portal. Stille Coupling. Available from: [Link]

-

PubChem. 3-Nitropyridine | C5H4N2O2 | CID 137630. Available from: [Link]

-

Wikipedia. Stille reaction. Available from: [Link]

-

PubChem. 2-Nitropyridine | C5H4N2O2 | CID 26998. Available from: [Link]

-

NROChemistry. Stille Coupling. Available from: [Link]

-

MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link]

-

PubMed Central. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Available from: [Link]

-

ResearchGate. Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Available from: [Link]

-

PubChemLite. This compound (C7H6N2O2). Available from: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

-

Chemistry LibreTexts. Heck Reaction. Available from: [Link]

-

Wikipedia. Heck reaction. Available from: [Link]

-

The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5. Available from: [Link]

Sources

- 1. 2-Vinylpyridine(100-69-6) 1H NMR spectrum [chemicalbook.com]

- 2. chempanda.com [chempanda.com]

- 3. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - this compound (C7H6N2O2) [pubchemlite.lcsb.uni.lu]

- 7. CID 24728084 | C7H6N2O2 | CID 24728084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stille Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Spectroscopic Characterization of 5-Ethenyl-2-nitropyridine

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 5-Ethenyl-2-nitropyridine. As a compound of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural features is paramount. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed projection of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established spectroscopic principles and data from structurally analogous compounds. Furthermore, this document outlines the rigorous experimental protocols required to obtain and validate this data, ensuring a self-validating system for researchers. This guide is intended for chemists, spectroscopists, and drug development professionals who require a deep understanding of the analytical chemistry of substituted pyridines.

Introduction and Chemical Structure

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₆N₂O₂.[1] Its structure consists of a pyridine ring substituted with an electron-withdrawing nitro group at the 2-position and a vinyl (ethenyl) group at the 5-position. The interplay of these functional groups is expected to significantly influence the electronic environment of the pyridine ring and, consequently, its spectroscopic properties. The precise characterization of this molecule is a critical step in its synthesis and in the exploration of its potential applications.

Molecular Structure:

This guide will now delve into the predicted spectroscopic data for this compound, followed by detailed experimental methodologies for data acquisition and interpretation.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of this compound based on first principles and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are presented below.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethenyl group. The electron-withdrawing nitro group will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 8.30 - 8.45 | d | ~8.5 | 1H |

| H-4 | 7.80 - 7.95 | dd | ~8.5, ~2.0 | 1H |

| H-6 | 9.10 - 9.25 | d | ~2.0 | 1H |

| H-α (vinyl) | 6.70 - 6.85 | dd | ~17.5, ~10.8 | 1H |

| H-β (vinyl, trans) | 5.90 - 6.05 | d | ~17.5 | 1H |

| H-β (vinyl, cis) | 5.50 - 5.65 | d | ~10.8 | 1H |

Causality behind Predictions: The chemical shifts are estimated based on data from similar substituted pyridines. For instance, in 5-ethyl-2-methylpyridine, the aromatic protons appear in the range of 7.0-8.3 ppm.[2] The strong deshielding effect of the nitro group at the 2-position is expected to shift the adjacent H-3 and H-6 protons significantly downfield. The vinyl group protons will exhibit a characteristic AXM spin system with typical geminal, cis, and trans coupling constants.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the nitro group (C-2) and the ipso-carbon of the vinyl group (C-5) are expected to be significantly influenced by these substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

| Carbon Designation | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158.0 - 162.0 |

| C-3 | 122.0 - 126.0 |

| C-4 | 135.0 - 139.0 |

| C-5 | 130.0 - 134.0 |

| C-6 | 150.0 - 154.0 |

| C-α (vinyl) | 133.0 - 137.0 |

| C-β (vinyl) | 120.0 - 124.0 |

Rationale for Predictions: The chemical shifts are extrapolated from data for related nitropyridines and vinylpyridines. The C-2 and C-6 carbons are expected to be the most downfield due to the electron-withdrawing nature of the nitro group and the nitrogen heteroatom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, vinyl, and aromatic pyridine moieties.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Alkene C-H stretch | 3080 - 3020 | Medium |

| C=C stretch (alkene) | 1640 - 1620 | Medium |

| C=N, C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| NO₂ asymmetric stretch | 1550 - 1510 | Strong |

| NO₂ symmetric stretch | 1360 - 1320 | Strong |

| C-N stretch | 1300 - 1200 | Medium |

| C-H out-of-plane bend (alkene) | 1000 - 900 | Strong |

Underlying Principles: The strong absorptions for the nitro group are highly characteristic. The positions of the aromatic and alkene C-H and C=C stretching vibrations are well-established in the literature for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 150.0429 (calculated for C₇H₆N₂O₂)

-

Predicted Adducts (from PubChemLite): [M+H]⁺ at m/z 151.0502, [M+Na]⁺ at m/z 173.0321.[1]

-

Key Fragmentation Pathways:

-

Loss of NO₂ (m/z 46) to give a fragment at m/z 104.

-

Loss of NO (m/z 30) to give a fragment at m/z 120.

-

Loss of C₂H₂ (acetylene) from the vinyl group to give a fragment at m/z 124.

-

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended.

Sample Preparation

A pure sample of this compound should be synthesized and purified, for example, via column chromatography. The purity should be confirmed by a preliminary technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire at least 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.

IR Spectroscopy Protocol

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction and process the resulting spectrum to identify the key absorption bands.

Mass Spectrometry Protocol

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition:

-

Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the predicted fragmentation patterns.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated value for C₇H₆N₂O₂. Analyze the fragmentation pattern to support the proposed structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. While experimental data is not yet widely available, the predicted NMR, IR, and MS data presented herein offer a solid foundation for researchers working with this compound. The detailed experimental protocols provide a clear path for obtaining and validating this crucial analytical data. Adherence to these methodologies will ensure the unambiguous structural confirmation of this compound, a vital step for its further study and application in various fields of chemical science.

References

-

PubChem. (2026). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(7), 1457-1467. [Link]

-

PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Vinyl-2'-deoxyuridine (5-VdU), Vinyl-containing Nucleosides. Retrieved from [Link]

Sources

5-Ethenyl-2-nitropyridine: A Multifaceted Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives, particularly those bearing reactive functional groups, offer a fertile ground for the development of novel therapeutics. This guide delves into the untapped potential of 5-Ethenyl-2-nitropyridine, a molecule that, while not extensively described in current literature, presents a compelling confluence of chemical features. The presence of a vinyl group, a known covalent warhead, coupled with the electron-withdrawing nitro group on a pyridine core, suggests a triad of opportunities in drug discovery: covalent inhibition, diverse library synthesis, and bioisosteric replacement. This document provides a forward-looking perspective on the synthesis, reactivity, and potential therapeutic applications of this promising, yet underexplored, chemical entity.

The Strategic Value of the Pyridine Scaffold

The pyridine moiety is an isostere of benzene and is a fundamental component in over 7,000 pharmaceutical compounds.[2] Its nitrogen atom introduces a dipole moment, enhances solubility, and provides a hydrogen bond acceptor site, all of which are critical for molecular recognition by biological targets.[3][4] The incorporation of substituents onto the pyridine ring allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. Nitropyridine derivatives, in particular, are valuable precursors in the synthesis of a wide array of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][5][6] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to various chemical transformations.[7]

Proposed Synthesis of this compound

Step 1: Selective Suzuki-Miyaura Cross-Coupling

The synthesis would commence with a selective Suzuki-Miyaura cross-coupling reaction. Starting with 2-bromo-5-iodopyridine, the more reactive C-I bond can be selectively coupled with potassium vinyltrifluoroborate in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This reaction is known to be effective for the synthesis of vinyl-substituted pyridines.[8][9]

Experimental Protocol: Synthesis of 5-Ethenyl-2-bromopyridine

-

To a degassed solution of 2-bromo-5-iodopyridine (1.0 equiv.) in a 2:1 mixture of DME and water, add potassium vinyltrifluoroborate (1.2 equiv.) and K₂CO₃ (3.0 equiv.).

-

Saturate the solution with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.

-

Heat the mixture to 80°C and stir under an argon atmosphere for 12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-ethenyl-2-bromopyridine.

Step 2: Nitration of the Pyridine Ring

The subsequent step involves the nitration of the synthesized 5-ethenyl-2-bromopyridine. The nitration of pyridines can be challenging due to the electron-deficient nature of the ring. However, established methods using a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride, can be employed.[10][11] The presence of the bromo and vinyl substituents will influence the regioselectivity of the nitration. Given the directing effects of these groups, nitration is anticipated to occur at the 2-position, facilitated by the deactivating effect of the bromine at that position, followed by a subsequent nucleophilic aromatic substitution (SNAAr) of the bromine by a nitro group. A more direct approach would be a nitration reaction that directly substitutes the bromine.

Experimental Protocol: Synthesis of this compound

-

To a cooled (0°C) solution of 5-ethenyl-2-bromopyridine (1.0 equiv.) in concentrated sulfuric acid, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Medicinal Chemistry

The unique combination of a pyridine scaffold, a nitro group, and a vinyl moiety endows this compound with significant potential in several areas of drug discovery.

Covalent Inhibitor Development

The vinyl group of this compound can act as a "warhead" for targeted covalent inhibitors (TCIs).[12][13] TCIs form a stable, covalent bond with their target protein, leading to prolonged duration of action and potentially increased potency.[5][7] The vinyl group is a Michael acceptor and can react with nucleophilic residues, most commonly cysteine, but also lysine or serine, within the binding site of a target protein.[14][15]

The reactivity of the vinylpyridine warhead can be tuned by modifying substituents on the pyridine ring or the vinyl group itself.[12][16] The electron-withdrawing nitro group in this compound is expected to enhance the electrophilicity of the vinyl group, making it more susceptible to nucleophilic attack. This inherent reactivity can be strategically harnessed to target specific proteins.

Potential Targets for Covalent Inhibition:

-

Protein Kinases: Many kinases possess a non-catalytic cysteine residue near the ATP-binding pocket, which can be targeted by covalent inhibitors.[17][18][19] Covalent kinase inhibitors have shown significant success in oncology.[20][21]

-

Proteases: The active sites of cysteine and serine proteases contain nucleophilic residues that are susceptible to covalent modification.[22][23]

-

G-Protein Coupled Receptors (GPCRs): Covalent ligands are emerging as valuable tools to study GPCRs and as potential therapeutics, targeting accessible cysteine residues.[24][25][26]

Caption: Mechanism of covalent inhibition by this compound.

Experimental Protocol: Assessing Covalent Modification of a Target Kinase

-

Kinase Activity Assay: Incubate the target kinase with varying concentrations of this compound for different time points. Measure the kinase activity using a standard assay (e.g., ADP-Glo™ Kinase Assay). A time-dependent decrease in IC₅₀ would suggest covalent inhibition.

-

Intact Protein Mass Spectrometry: Incubate the purified kinase with an excess of this compound. Analyze the protein by LC-MS to detect the mass shift corresponding to the covalent adduction of the inhibitor.

-

Washout Experiment: Treat cells expressing the target kinase with this compound. After a defined incubation period, wash the cells to remove unbound inhibitor. Monitor the downstream signaling pathway over time. A sustained inhibition of signaling after washout indicates covalent binding.

Scaffold for Library Synthesis

The vinyl group and the nitro group on the pyridine ring serve as versatile chemical handles for further functionalization, making this compound an excellent starting point for the synthesis of diverse compound libraries.

-

Michael Addition: The vinyl group can undergo Michael addition with a variety of nucleophiles (e.g., amines, thiols, carbanions) to introduce diverse substituents.[27][28][29][30][31]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further derivatized through acylation, alkylation, or sulfonylation reactions.

-

Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions, such as the Heck reaction, to introduce further complexity.[32]

Caption: Library synthesis strategies from this compound.

Bioisosteric Replacement

The vinyl group can serve as a bioisosteric replacement for other functional groups in known pharmacophores. For example, it can replace a carbonyl group or a small alkyl chain, potentially altering the compound's metabolic stability, solubility, and target engagement profile. The nitropyridine moiety itself can be a bioisostere for other substituted aromatic rings.

Quantitative Data Summary

As this compound is a novel compound, no experimental data is available. The following table presents hypothetical, yet plausible, data that would be sought in initial characterization and screening efforts.

| Property / Assay | Predicted Value / Outcome | Rationale / Significance |

| Molecular Weight | 150.13 g/mol | Favorable for good oral bioavailability (Lipinski's Rule of Five). |

| cLogP | ~2.5 | Indicates good membrane permeability. |

| Kinase Inhibition (IC₅₀) | 10-100 nM | Potent inhibition is expected due to the covalent mechanism. |

| Cellular Potency (EC₅₀) | 50-500 nM | Expected to be lower than biochemical potency due to cell permeability and off-target effects. |

| GSH Reactivity (t₁/₂) | 30-60 min | A moderate reactivity is desirable to balance target engagement with off-target effects. |

| Microsomal Stability (t₁/₂) | > 30 min | Indicates resistance to metabolic degradation. |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its unique combination of a pyridine core, a reactive vinyl group, and an electron-withdrawing nitro group offers multiple avenues for the development of novel therapeutics. The potential to act as a covalent inhibitor, a versatile building block for compound libraries, and a bioisosteric replacement makes it a compelling target for further investigation. The synthetic and experimental protocols outlined in this guide provide a roadmap for the synthesis, characterization, and biological evaluation of this intriguing molecule. Future research should focus on the successful synthesis of this compound, followed by its screening against a panel of kinases, proteases, and GPCRs to identify potential biological targets. Subsequent structure-activity relationship (SAR) studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel drug candidates.

References

-

The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.org. [Link]

-

Recent Advances in Covalent Drug Discovery. (n.d.). MDPI. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - PubMed Central - NIH. [Link]

-

Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023, June 8). PubMed. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2022, May 7). PubMed. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. [Link]

-

Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. (n.d.). MDPI. [Link]

-

Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). (2023, May 23). ACS Publications. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). ResearchGate. [Link]

-

[Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. (2015, September 29). RSC Publishing. [Link]

-

Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories. (n.d.). PubMed. [Link]

-

Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. (2024, April 5). PMC. [Link]

-

Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2023, June 13). Chemical Science (RSC Publishing). [Link]

-

Aza-Michael-type addition of amines to 2-vinylpyridine and... (n.d.). ResearchGate. [Link]

-

CHAPTER 4: Covalent Inhibition of Kinases. (2018, November 6). Books - The Royal Society of Chemistry. [Link]

-

Covalent Kinase Inhibitors: An Overview. (n.d.). ResearchGate. [Link]

-

Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). PMC - NIH. [Link]

-

Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. (2024, April 5). ACS Publications. [Link]

-

Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. (2023, August 21). ACS Fall 2023 - American Chemical Society. [Link]

-

Advances in reversible covalent kinase inhibitors. (n.d.). PMC - NIH. [Link]

-

Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. (n.d.). PMC. [Link]

-

An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors. (2023, September 13). PubMed Central. [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 10). PMC - NIH. [Link]

-

[Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. (2015, September 29). New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines. (2011, June 3). PubMed. [Link]

-

Vinyl group. (n.d.). Wikipedia. [Link]

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. (2022, April 15). PubMed Central. [Link]

-

Vinyl Group. (n.d.). Bartleby.com. [Link]

-

Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor. (2019, March 14). ACS Publications. [Link]

-

Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM): solid nitrating mixture equivalent for safe and efficient aromatic nitration. (n.d.). Green Chemistry (RSC Publishing). [Link]

-

Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories. (n.d.). Semantic Scholar. [Link]

-

The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020, March 30). PMC - PubMed Central. [Link]

-

Suzuki–Miyaura Coupling and C–H Arylation Catalyzed by Poly(4-vinylpyridine)–Palladium Composite. (n.d.). Thieme. [Link]

-

N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]

-

Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. (n.d.). PMC - NIH. [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure. [Link]

-

Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. (2022, April 6). PMC - NIH. [Link]

-

Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. (2024, January 11). AZoLifeSciences. [Link]

-

Covalent agonists for studying G protein-coupled receptor activation. (n.d.). PMC - NIH. [Link]

-

Vinylation. (n.d.). Wikipedia. [Link]

-

Alkyl, Allyl, Vinyl, Aryl, and Benzyl Reactivities. (2021, February 26). YouTube. [Link]

-

Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 24). YouTube. [Link]

-

Preparation of nitropyridines by nitration of pyridines with nitric acid. (n.d.). PubMed. [Link]

Sources

- 1. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 2. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. figshare.com [figshare.com]

- 5. Recent Advances in Covalent Drug Discovery [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 8. Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Preparation of nitropyridines by nitration of pyridines with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]

- 15. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. books.rsc.org [books.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Covalent agonists for studying G protein-coupled receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 31. [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. Vinylation - Wikipedia [en.wikipedia.org]

5-Ethenyl-2-nitropyridine: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethenyl-2-nitropyridine, also known as 5-vinyl-2-nitropyridine, is a heterocyclic compound poised to be a valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive vinyl group and a strongly electron-withdrawing nitro group, offers a confluence of reactivity that can be strategically exploited for the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in cycloaddition, cross-coupling, and conjugate addition reactions. Furthermore, we will explore its potential in the development of novel pharmaceuticals and advanced materials. While direct literature on this specific molecule is emerging, this guide will draw upon established principles of organic chemistry and analogous reactivity of related compounds to provide a robust framework for its application.

Introduction: Unveiling a Promising Synthetic Intermediate

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1][2] The introduction of functional handles onto the pyridine ring allows for diverse synthetic elaborations. This compound presents two such handles: the ethenyl (vinyl) group, a versatile participant in a myriad of carbon-carbon bond-forming reactions, and the nitro group, a powerful electron-withdrawing group that modulates the reactivity of the entire molecule and can be further transformed into other functional groups.

The strategic placement of the nitro group at the 2-position and the vinyl group at the 5-position creates a highly electron-deficient π-system. This electronic profile is key to understanding the reactivity of this compound and is the foundation for its application as a building block.

Physicochemical Properties

While extensive experimental data for this compound is not yet widely published, its properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₆N₂O₂ | [3] |

| Molecular Weight | 150.14 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | Analogy |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | Analogy |

| XlogP | 1.8 | [3] |

Synthesis of this compound: Proposed Synthetic Routes

The synthesis of this compound can be approached through several established synthetic methodologies. While a definitive, optimized protocol is not yet prevalent in the literature, the following routes offer plausible and efficient pathways.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the formation of alkenes from aldehydes and phosphonate ylides, typically with high E-selectivity.[4][5] This approach would involve the reaction of 2-nitro-5-pyridinecarboxaldehyde with a suitable phosphonate ylide.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Preparation of the Phosphonate Ylide: To a solution of methyl(triphenyl)phosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir the resulting ylide solution for 30 minutes at 0 °C.

-

Olefination: To the ylide solution, add a solution of 2-nitro-5-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Caption: Horner-Wadsworth-Emmons olefination pathway to this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions offer a powerful alternative for the synthesis of vinylarenes. The Stille and Suzuki couplings are particularly noteworthy.[6][7] These reactions would involve coupling a suitable 5-halo-2-nitropyridine with a vinylating agent.

Experimental Protocol: Stille Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromo-2-nitropyridine (1.0 eq), vinyltributyltin (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene.

-

Reaction Progression: Heat the reaction mixture to reflux (around 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride and stir for 1 hour to precipitate the tin byproducts. Filter the mixture through a pad of celite and extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 3. PubChemLite - this compound (C7H6N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

Introduction: The Significance of the Nitropyridine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide on 5-Ethenyl-2-nitropyridine and its Analogs for Researchers, Scientists, and Drug Development Professionals

Pyridines are a cornerstone in the world of N-heterocycles, with a significant presence in modern organic and medicinal chemistry.[1] The pyridine ring is a privileged structural motif in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety as of 2021.[1] The introduction of a nitro group onto the pyridine ring, creating nitropyridines, bestows unique electronic properties and reactivity, making them valuable precursors for a wide range of biologically active molecules.[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to various chemical transformations.[2] This enhanced reactivity, coupled with the inherent biological relevance of the pyridine scaffold, positions nitropyridine derivatives as crucial intermediates in the synthesis of novel therapeutic agents targeting a spectrum of diseases, including cancer, viral infections, and neurodegenerative disorders.[1]

This guide focuses on this compound, a molecule for which direct literature is sparse, and its analogs.[3] By examining the chemistry of closely related compounds, such as 5-ethynyl-2-nitropyridine, and leveraging established synthetic methodologies for vinylpyridines, we can construct a comprehensive understanding of the potential synthesis, properties, and applications of this compound class. The ethenyl group offers a versatile handle for further chemical modifications, making it an attractive scaffold for the development of new pharmaceutical agents.

Synthesis of this compound and its Analogs

The synthesis of this compound can be approached through several modern cross-coupling methodologies. While direct synthesis of this specific molecule is not extensively documented, established palladium-catalyzed reactions provide a reliable pathway. The primary strategies involve the coupling of a suitable halo-nitropyridine with a vinylating agent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura, Stille, and Heck reactions are particularly relevant for the synthesis of vinyl-substituted pyridines.[4][5][6]

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[7] For the synthesis of this compound, this would involve the coupling of a 5-halo-2-nitropyridine with a vinylboron reagent, such as potassium vinyltrifluoroborate or a vinylboronic ester.[4][8]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the vinylation of halopyridines.[4][8]

Materials:

-

5-Bromo-2-nitropyridine

-

Potassium vinyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-nitropyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

-

Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water. To this, add K₂CO₃ (3.0 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

2. Stille Coupling:

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex.[5][9] To synthesize this compound, a 5-halo-2-nitropyridine would be reacted with a vinylstannane reagent like vinyltributyltin.[10] A significant drawback of this method is the toxicity of the organotin reagents.[11]

Experimental Protocol: Stille Coupling for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the Stille coupling.[10][12]

Materials:

-

5-Iodo-2-nitropyridine

-

Vinyltributyltin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous potassium fluoride (KF) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, inert-atmosphere flask, dissolve 5-iodo-2-nitropyridine (1.0 eq) and vinyltributyltin (1.2 eq) in anhydrous DMF.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the solution.

-

Reaction Execution: Heat the mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous KF solution to remove tin byproducts, followed by a brine wash.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the desired product.

3. Heck Reaction:

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6] For the synthesis of analogs of this compound, this reaction is highly valuable. For instance, reacting 5-bromo-2-nitropyridine with various substituted alkenes can generate a library of analogs with diverse functionalities.[13][14]

Experimental Protocol: Heck Reaction for the Synthesis of 5-Arylvinyl-2-nitropyridine Analogs

This protocol describes a general procedure for the Heck coupling of 5-bromo-2-nitropyridine with a generic aryl-substituted alkene.[13][15]

Materials:

-

5-Bromo-2-nitropyridine

-

Styrene (or a substituted styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine (Et₃N)

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Combine 5-bromo-2-nitropyridine (1.0 eq), the styrene derivative (1.5 eq), Pd(OAc)₂ (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) in a sealed tube.

-

Solvent and Base Addition: Add acetonitrile and Et₃N (2.0 eq).

-

Reaction Execution: Heat the sealed tube to 100-120 °C for 12-24 hours. Monitor the reaction's progress using TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Wash the filtrate with a saturated aqueous NH₄Cl solution and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the 5-arylvinyl-2-nitropyridine analog.

Visualization of Synthetic Pathways

Caption: Key synthetic routes to this compound and its analogs.

Chemical and Biological Properties

The chemical properties of this compound and its analogs are largely dictated by the interplay of the pyridine ring, the electron-withdrawing nitro group, and the reactive ethenyl moiety. The nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The ethenyl group can participate in a variety of addition reactions and can also be a key pharmacophoric element.

Potential Pharmacological Activity

While specific biological data for this compound is not available, the broader class of nitropyridines has demonstrated a range of biological activities, including anticancer, antifungal, and antibacterial properties.[1] For instance, some nitropyridine derivatives have been shown to inhibit cytosolic thioredoxin reductase 1, an enzyme implicated in cancer therapy.[1]

Analogs of the structurally similar 5-ethynyl-2-nitropyridine have been investigated for their potential as anticancer agents, with some showing the ability to induce cell cycle arrest and inhibit tubulin polymerization.[16] It is plausible that this compound and its derivatives could exhibit similar cytotoxic mechanisms. Additionally, 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, suggesting potential antibacterial applications for related structures.[17]

The synthesis of various hetaryl-3(5)-nitropyridines has been reported to yield compounds with moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as potent antiprotozoal effects.[18]

Applications in Drug Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The versatility of the ethenyl group allows for the creation of a diverse library of analogs through reactions such as hydrogenation, epoxidation, dihydroxylation, and polymerization.

Analog Design and Bioisosteric Replacement

In drug design, modifying a lead compound to improve its pharmacological profile is a common strategy. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a key tool in this process.[19] For the this compound core, several bioisosteric replacements could be considered to modulate properties like metabolic stability, bioavailability, and target binding.

-

Replacement of the Ethenyl Group: The ethenyl group could be replaced with other small, unsaturated or cyclic moieties to explore structure-activity relationships.

-

Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group and can be a liability in terms of metabolic stability and potential toxicity. It could be replaced with other electron-withdrawing groups such as a cyano or a sulfonyl group. In some cases, a difluoromethyl group has been shown to be a suitable bioisostere for a pyridine-N-oxide, which has some electronic similarities to a nitropyridine.[20][21]

Caption: Bioisosteric replacement strategies for analog design.

Conclusion

While this compound itself is not a well-documented compound, its structural features and the rich chemistry of related nitropyridines and vinylpyridines suggest its potential as a valuable building block in medicinal chemistry. The synthetic routes outlined in this guide, based on robust palladium-catalyzed cross-coupling reactions, provide a clear path to this molecule and its analogs. The known biological activities of the broader nitropyridine class, coupled with the opportunities for chemical diversification offered by the ethenyl group, make the this compound scaffold a compelling target for further investigation in the quest for novel therapeutic agents.

References

- An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine - Benchchem. (URL not available)

- An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-nitropyridine - Benchchem. (URL not available)

- Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in the Synthesis of Pharmaceutical Intermedi

- The Role of Nitropyridines in Pharmaceutical Development. (URL not available)

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. ()

- Nitropyridines in the Synthesis of Bioactive Molecules - OUCI. (URL not available)

- Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar. ()

- Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluorobor

- ChemInform Abstract: Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Public

- Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. (URL not available)

- Stille reaction - Wikipedia. ()

- Heck reaction - Wikipedia. ()

- Stille Coupling - Chemistry LibreTexts. ()

- Stille Coupling - SynArchive. ()

- Suzuki–Miyaura Coupling and C–H Arylation Catalyzed by Poly(4-vinylpyridine)–Palladium Composite. (URL not available)

- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines - Benchchem. (URL not available)

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central. ()

- Org. Synth. 2011, 88, 197. ()

- Heck Reaction - Organic Chemistry Portal. ()

- Stille Coupling - Organic Chemistry Portal. ()

- Suzuki reaction - Wikipedia. ()

- The Quest for Bioisosteric Replacements | Journal of Chemical Inform

- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. ()

- Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.

- Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr

- [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines] - PubMed. ()

- Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Aryl

- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. ()

- This compound (C7H6N2O2) - PubChemLite. ()

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. ()

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C7H6N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. orgsyn.org [orgsyn.org]

- 9. synarchive.com [synarchive.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]